N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPDC or N-0923, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of piperidine carboxamide compounds and has been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide is its potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for drug development. However, the limitations of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide include its limited solubility in water and its potential toxicity at high doses.
Future Directions
For N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide research include further studies on its mechanism of action, optimization of its synthesis method, and development of more efficient drug delivery systems. Additionally, N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide could be further studied for its potential use in combination therapies for various diseases.
Synthesis Methods
The synthesis of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of 2-methoxy-3,3-dimethylbutylamine with acryloyl chloride to form N-(2-methoxy-3,3-dimethylbutyl)acrylamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis of N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been optimized to yield high purity and high yields.
Scientific Research Applications
N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has been primarily studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in treating neuropathic pain and neurological disorders.
properties
IUPAC Name |
N-(2-methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-6-14(19)18-9-7-12(8-10-18)15(20)17-11-13(21-5)16(2,3)4/h6,12-13H,1,7-11H2,2-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJAOUWCORFQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1CCN(CC1)C(=O)C=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-3,3-dimethylbutyl)-1-prop-2-enoylpiperidine-4-carboxamide |
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